1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound featuring a urea moiety linked to a hydroxyphenyl ethyl group and two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxyphenyl Ethyl Intermediate: This step involves the reaction of 4-(thiophen-3-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol.
Urea Formation: The intermediate is then reacted with thiophen-2-yl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The hydroxy and urea groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene rings may interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-3-yl)urea: Similar structure but with a different thiophene ring position.
1-(2-Hydroxy-2-(4-(thiophen-2-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea: Similar structure but with a different thiophene ring position.
Uniqueness
1-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3-(thiophen-2-yl)urea is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-15(10-18-17(21)19-16-2-1-8-23-16)13-5-3-12(4-6-13)14-7-9-22-11-14/h1-9,11,15,20H,10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJOERJFJMPPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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